molecular formula C11H11FO2 B3416641 (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 876514-31-7

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Cat. No.: B3416641
CAS No.: 876514-31-7
M. Wt: 194.20 g/mol
InChI Key: GVZDIJGBXSDSEP-QWRGUYRKSA-N
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Description

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a synthetic organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a fluorine atom, an oxirane ring, and a benzopyran structure. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, ketones, and substituted benzopyrans.

Scientific Research Applications

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran can be compared with other benzopyran derivatives, such as:

    6-Fluoro-2H-1-benzopyran: Lacks the oxirane ring and may have different biological activities.

    3,4-Dihydro-2-oxiranyl-2H-1-benzopyran: Lacks the fluorine atom and may exhibit different reactivity and biological properties.

    6-Fluoro-3,4-dihydro-2H-1-benzopyran: Lacks the oxirane ring and may have different chemical and biological properties.

The uniqueness of this compound lies in its combination of a fluorine atom, an oxirane ring, and a benzopyran structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680196, DTXSID201176371
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-23-3, 876514-31-7, 793669-26-8
Record name (2S)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Reactant of Route 2
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Reactant of Route 3
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Reactant of Route 4
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Reactant of Route 5
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Reactant of Route 6
(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

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